
N-Benzoyl-2,5-dimethoxy-D-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzoyl-2,5-dimethoxy-D-phenylalanine is a chemical compound with the molecular formula C16H15NO3 and a molecular weight of 269.2952 g/mol . It is a derivative of D-phenylalanine, where the amino group is substituted with a benzoyl group and the phenyl ring is substituted with two methoxy groups at positions 2 and 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-2,5-dimethoxy-D-phenylalanine typically involves the benzoylation of 2,5-dimethoxy-D-phenylalanine. The reaction is carried out by reacting 2,5-dimethoxy-D-phenylalanine with benzoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually performed in an organic solvent like dichloromethane or chloroform under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same benzoylation reaction, but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzoyl-2,5-dimethoxy-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted phenylalanine derivatives.
Applications De Recherche Scientifique
N-Benzoyl-2,5-dimethoxy-D-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of metabolic disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Benzoyl-2,5-dimethoxy-D-phenylalanine involves its interaction with specific molecular targets and pathways. It is known to act as an insulin secretagogue, promoting the secretion of insulin from pancreatic cells . This effect is mediated through its interaction with receptors and signaling pathways involved in insulin release .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzoyl-D-phenylalanine: Similar structure but lacks the methoxy groups.
2,5-Dimethoxy-D-phenylalanine: Similar structure but lacks the benzoyl group.
Uniqueness
N-Benzoyl-2,5-dimethoxy-D-phenylalanine is unique due to the presence of both benzoyl and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for various applications compared to its analogs .
Propriétés
Numéro CAS |
60569-23-5 |
|---|---|
Formule moléculaire |
C18H19NO5 |
Poids moléculaire |
329.3 g/mol |
Nom IUPAC |
(2R)-2-benzamido-3-(2,5-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H19NO5/c1-23-14-8-9-16(24-2)13(10-14)11-15(18(21)22)19-17(20)12-6-4-3-5-7-12/h3-10,15H,11H2,1-2H3,(H,19,20)(H,21,22)/t15-/m1/s1 |
Clé InChI |
CRHWBJTXLSWMRX-OAHLLOKOSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)OC)C[C@H](C(=O)O)NC(=O)C2=CC=CC=C2 |
SMILES canonique |
COC1=CC(=C(C=C1)OC)CC(C(=O)O)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



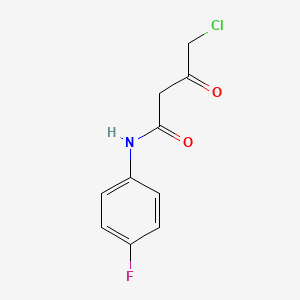
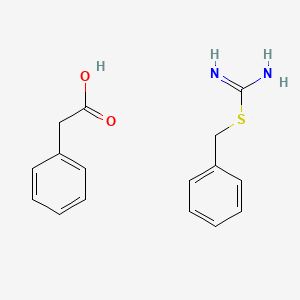
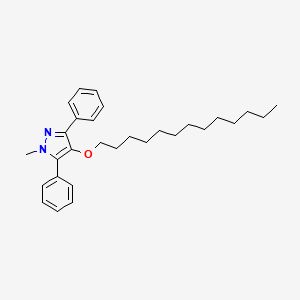
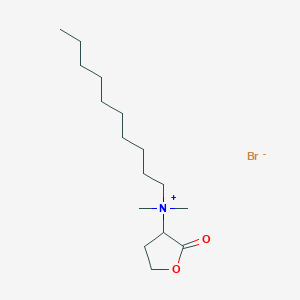



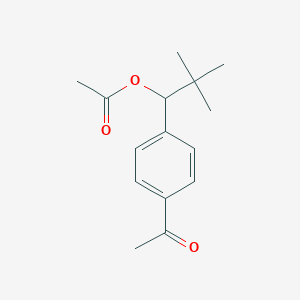
![Benzoic acid, 2-[[(2-nitrophenyl)methylene]amino]-, methyl ester](/img/structure/B14594973.png)

![2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate](/img/structure/B14594995.png)
![1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester](/img/structure/B14594996.png)

